molecular formula C7H6Cl2N4 B6284127 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75125-83-6

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B6284127
CAS No.: 75125-83-6
M. Wt: 217.05 g/mol
InChI Key: ZVOYKKFXDAPPRX-UHFFFAOYSA-N
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Description

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-chloro-6-methylpyrimidine to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, which is involved in cell proliferation and survival . This inhibition leads to decreased phosphorylation levels of key proteins, resulting in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-[1,2,4]triazolo[1,5-a]pyridine
  • 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

7-chloro-2

Properties

CAS No.

75125-83-6

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

7-chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c1-4-2-5(9)13-7(10-4)11-6(3-8)12-13/h2H,3H2,1H3

InChI Key

ZVOYKKFXDAPPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)CCl

Purity

95

Origin of Product

United States

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